molecular formula C9H11NO4 B1603070 Methyl 2-amino-4-hydroxy-5-methoxybenzoate CAS No. 848092-84-2

Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Cat. No.: B1603070
CAS No.: 848092-84-2
M. Wt: 197.19 g/mol
InChI Key: KVKBPICSIFDGGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-hydroxy-5-methoxybenzoate: is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-hydroxy-5-methoxybenzoate typically involves the reaction of 2-amino-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-amino-4-hydroxy-5-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Its structural features make it a candidate for modifying pharmacokinetic properties of therapeutic molecules .

Industry: this compound is employed in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the formulation of colorants for textiles and coatings .

Comparison with Similar Compounds

  • Methyl 2-amino-5-hydroxy-4-methoxybenzoate
  • Methyl 2-amino-3-hydroxy-5-methoxybenzoate
  • Methyl 2-amino-4-hydroxy-3-methoxybenzoate

Uniqueness: Methyl 2-amino-4-hydroxy-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups in the ortho position relative to the methoxy group provides distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKBPICSIFDGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630878
Record name Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848092-84-2
Record name Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 l Schlenk flask filled with argon, methyl 4benzyloxy-5-methoxy-2-nitrobenzoate (11.60 g, 36.6 mmol) and palladium on charcoal (1.17 g, 10% Pd, 1.1 mmol Pd) were combined and tetrahydrofuran (250 mL) was added. The argon was replaced with hydrogen (1 bar), and the mixture was vigorously stirred at r.t. until completion of the reaction. The palladium was separated by filtration through a pad of celite and the solvent was removed to obtain methyl 2-amino-4-hydroxy-5-methoxybenzoate (6.56 g, 36.0 mmol, 98%) which was used without further purification LC/ESI-MS: m/z=166 [M−CH4O+H]+; Rt=2.17 min.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 2
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 3
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 4
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 5
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 6
Methyl 2-amino-4-hydroxy-5-methoxybenzoate

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